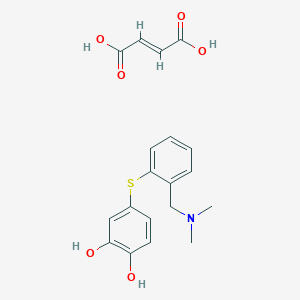
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt) is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as DMABN and is a salt form of a benzothiazine derivative.
作用机制
The mechanism of action of DMABN is not fully understood. However, it has been suggested that DMABN may inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in cancer cell growth and inflammation. DMABN has also been found to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
DMABN has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. DMABN has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress in cancer cells. Additionally, DMABN has been found to inhibit the expression of certain genes involved in cancer cell growth and inflammation.
实验室实验的优点和局限性
One advantage of DMABN is its broad-spectrum activity against cancer cell lines and viruses. This makes it a promising candidate for the development of new anticancer and antiviral drugs. However, one limitation of DMABN is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of DMABN to minimize its toxicity.
未来方向
There are several future directions for the study of DMABN. First, further studies are needed to fully understand the mechanism of action of DMABN. Second, more studies are needed to determine the optimal dosage and administration route of DMABN for its potential therapeutic applications. Third, DMABN can be modified to improve its efficacy and reduce its toxicity. Fourth, DMABN can be tested in combination with other drugs to determine its synergistic effects. Finally, DMABN can be studied for its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, DMABN is a promising compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. DMABN has a broad-spectrum activity against cancer cell lines and viruses, making it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, determine the optimal dosage and administration route, and improve its efficacy and reduce its toxicity.
合成方法
The synthesis of DMABN involves the reaction of 4-hydroxybenzothiazine with 2-(dimethylaminomethyl)phenylthiol in the presence of a base. The resulting product is then treated with maleic anhydride to form the salt form of DMABN. This synthesis method has been optimized and can be easily scaled up for commercial production.
科学研究应用
DMABN has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. DMABN has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. DMABN has been studied for its anti-inflammatory effects in various animal models of inflammation.
属性
CAS 编号 |
127906-30-3 |
|---|---|
产品名称 |
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt) |
分子式 |
C15H17NO2S.C4H4O4 |
分子量 |
391.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C15H17NO2S.C4H4O4/c1-16(2)10-11-5-3-4-6-15(11)19-12-7-8-13(17)14(18)9-12;5-3(6)1-2-4(7)8/h3-9,17-18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
ADBUBJFAFBGQIB-WLHGVMLRSA-N |
手性 SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
同义词 |
1,2-Benzenediol, 4-((2-((dimethylamino)methyl)phenyl)thio)-, (Z)-2-but enedioate (1:1) (salt) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



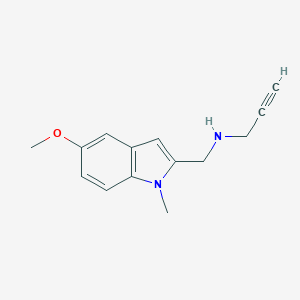
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
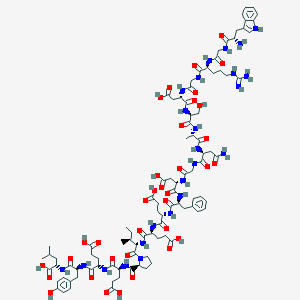
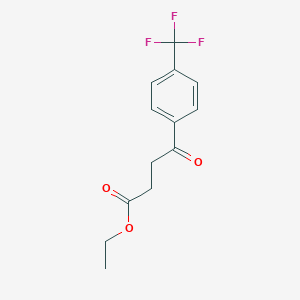
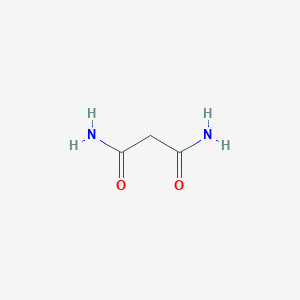
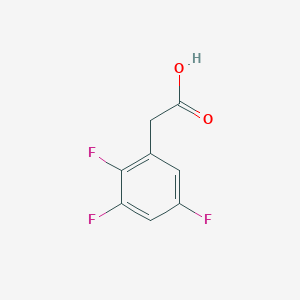
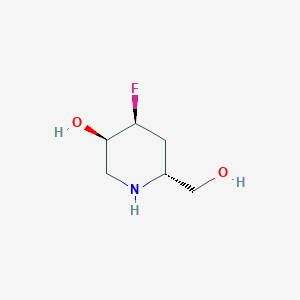
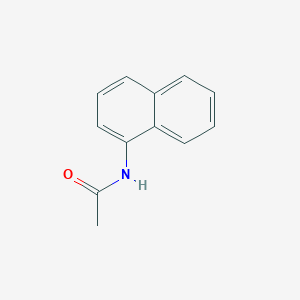
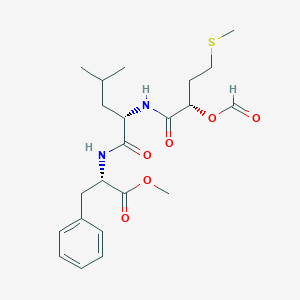
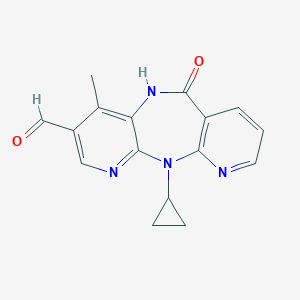
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
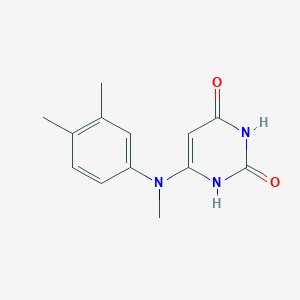
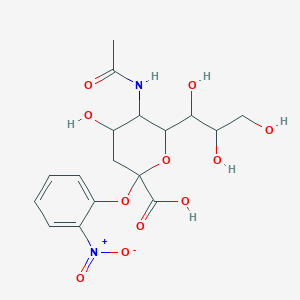
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)